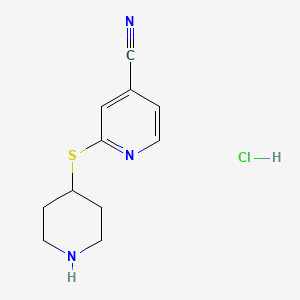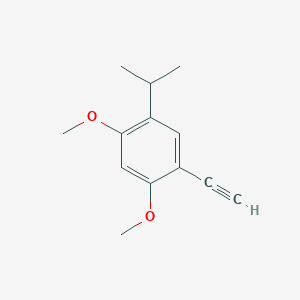
1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C13H16O2 It is a derivative of benzene, characterized by the presence of ethynyl, isopropyl, and dimethoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of catalysts, such as Lewis acids, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
化学反応の分析
Types of Reactions: 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce various substituted benzene derivatives .
科学的研究の応用
1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the isopropyl and dimethoxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes .
類似化合物との比較
4-Ethynyl-1,2-dimethoxybenzene: Similar structure but lacks the isopropyl group.
3,4-Dimethoxyphenylacetylene: Similar structure but with different substituents.
Uniqueness: 1-Ethynyl-5-isopropyl-2,4-dimethoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
1-ethynyl-2,4-dimethoxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H16O2/c1-6-10-7-11(9(2)3)13(15-5)8-12(10)14-4/h1,7-9H,2-5H3 |
InChIキー |
JGSZWSXRFVPVHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C(=C1)C#C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)


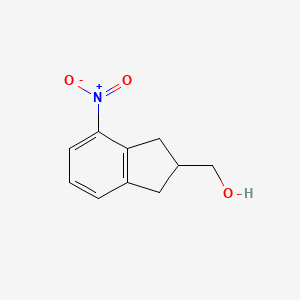

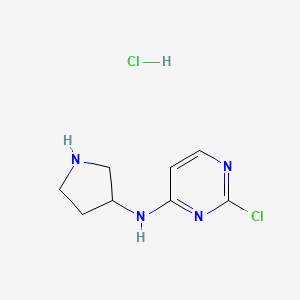
![[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine](/img/structure/B13973359.png)
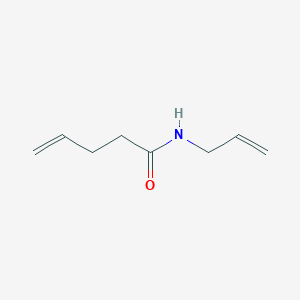
![5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B13973365.png)
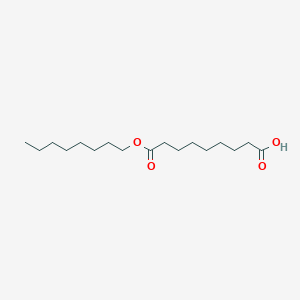

![2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13973373.png)

